5-amino-2-bromopyridine-4-carbonitrile
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Overview
Description
5-amino-2-bromopyridine-4-carbonitrile is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the 5-position, a bromine atom at the 2-position, and a nitrile group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-bromopyridine-4-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with 2-bromo-4-nitropyridine.
Nitrile Introduction: The nitrile group can be introduced through various methods, including nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-bromopyridine-4-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles through reactions such as the Suzuki coupling.
Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.
Reduction: Hydrogen gas with a metal catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Substitution: Formation of various substituted pyridines.
Reduction: Conversion to primary amines.
Oxidation: Formation of nitroso or nitro compounds.
Scientific Research Applications
5-amino-2-bromopyridine-4-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-amino-2-bromopyridine-4-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-amino-2-bromopyridine-4-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
1384080-97-0 |
---|---|
Molecular Formula |
C6H4BrN3 |
Molecular Weight |
198 |
Purity |
95 |
Origin of Product |
United States |
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